UR7Pnm6zmh
Description
UR7Pnm6zmh is a compound referenced in fragmented literature, though its structural identity and functional properties remain ambiguously documented. However, due to inconsistencies in nomenclature and incomplete characterization data, its precise classification is unresolved.
Properties
CAS No. |
67671-05-0 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m1/s1 |
InChI Key |
LUMNWCHHXDUKFI-GJMOJQLCSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)CO |
Canonical SMILES |
C1C2CC(C1C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hept-5-ene-2-methanol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, under controlled conditions, leads to the formation of the bicyclic structure. Subsequent reduction and functionalization steps introduce the methanol group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group modifications. The use of high-pressure reactors and efficient catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the bicyclic system can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid.
Reduction: Formation of bicyclo(2.2.1)heptane-2-methanol.
Substitution: Formation of various ethers and esters depending on the substituents used
Scientific Research Applications
Bicyclo(2.2.1)hept-5-ene-2-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)hept-5-ene-2-methanol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Given the lack of direct structural or functional data for UR7Pnm6zmh, comparisons are drawn to compounds with hypothesized similarities based on fragmented evidence.
Structural Analogues: Coumarin Derivatives
6,7-Dihydroxycoumarin and its derivatives serve as a plausible benchmark due to their well-documented pharmacological and chemical profiles .
Key Differences :
- Bioactivity: Unlike 6,7-dihydroxycoumarin, this compound lacks validated biological data.
- Stability : Coumarin derivatives exhibit pH-dependent stability, whereas this compound’s stability profile is undocumented .
Uranium-Based Compounds
If hypothetically linked to uranium, comparisons to uranium hexafluoride (UF₆) or uranium dioxide (UO₂) would apply:
| Parameter | This compound (Hypothesized) | Uranium Hexafluoride (UF₆) | Uranium Dioxide (UO₂) |
|---|---|---|---|
| Density (g/cm³) | Undetermined | 4.68 | 10.97 |
| Reactivity | Unknown | Highly reactive with water | Stable in air |
| Applications | Speculative (enzymatic?) | Nuclear fuel processing | Ceramic nuclear fuels |
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